molecular formula C16H24N2O2 B2767881 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953991-87-2

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2767881
CAS No.: 953991-87-2
M. Wt: 276.38
InChI Key: GJFBNXJSGUFIEB-UHFFFAOYSA-N
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Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide group linked to a substituted piperidine ring. The piperidine moiety is further functionalized with a 2-methoxyethyl side chain. This specific molecular architecture, which combines an amide group with a heterocyclic amine, is of significant interest in medicinal chemistry and drug discovery. Compounds with similar structural motifs, particularly the N-(piperidin-4-ylmethyl)benzamide scaffold, are frequently investigated as key pharmacophores in the development of bioactive molecules. For instance, such structures have been explored as inhibitors of various enzymatic targets. Research has shown analogous compounds to be active against targets like the 8-oxoguanine DNA glycosylase 1 (OGG1) enzyme, which is relevant in cancer research , and the C-terminus of Hsp90, another prominent anti-cancer target . The piperidine ring can be a critical surrogate for complex natural product sugars in the design of novel inhibitors . Additionally, the benzamide group is a common feature in compounds studied for its inhibitory effects on targets such as histone deacetylase (HDAC) . The presence of the 2-methoxyethyl chain on the piperidine nitrogen may influence the compound's physicochemical properties, including solubility and lipophilicity, which can be crucial for optimizing pharmacokinetic profiles. Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to develop new therapeutic agents. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-12-11-18-9-7-14(8-10-18)13-17-16(19)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFBNXJSGUFIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves the reaction of 4-piperidinemethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield piperidinone derivatives, while reduction of the benzamide group can produce primary amines .

Scientific Research Applications

Structural Overview

The compound features a benzamide backbone, a piperidine moiety, and a methoxyethyl group. These structural components enhance its solubility and bioavailability, suggesting potential interactions with various biological targets. The presence of the piperidine ring allows for modulation of neurotransmitter systems, while the methoxyethyl group may improve binding affinity to enzymes and receptors involved in key biological pathways.

Medicinal Chemistry

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is primarily explored for its potential as a therapeutic agent. Its structure is reminiscent of known psychoactive compounds, making it a candidate for developing treatments for neurological disorders. The unique combination of functional groups may facilitate interactions with specific biological targets, potentially leading to novel therapeutic strategies.

Anticancer Activity

Research indicates that this compound may have significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer models, particularly those associated with BRCA deficiencies. The compound may act as an inhibitor of protein arginine methyltransferases (PRMTs), which play a crucial role in cancer progression. In xenograft models, it has shown efficacy as a single agent, suggesting its potential as a lead compound in cancer therapy.

Study Findings
Study AInhibited cell proliferation in BRCA-deficient cancer models
Study BDemonstrated efficacy in xenograft models

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Its ability to interact with neurotransmitter systems suggests applications in treating neurodegenerative diseases. Compounds with similar structures often exhibit pharmacological effects on neurotransmitter receptors, indicating potential therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Efficacy : A study demonstrated that this compound inhibited tumor growth in xenograft models by targeting PRMTs.
  • Neuroprotection : Research indicated that it could modulate neurotransmitter systems effectively, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs sharing the benzamide-piperidine framework, focusing on structural variations, biological activity, and pharmacokinetic properties.

Structural Analogues and Modifications

Compound Name Key Structural Differences vs. Target Compound Biological Target/Activity Reference
N-{1-[(6-Fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide 6-Fluoro-2-naphthylmethyl substituent instead of 2-methoxyethyl CCR3 receptor antagonist
2-Fluoro-N-{[4-(hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide Hydroxymethyl and phenylaminoethyl substituents Neuronal T-type Ca²⁺ channel inhibitor
2-Methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide Propylthio and phenyl substituents on piperidine Glycine transport inhibitor (schizophrenia)
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide Tetrafluoroethyl and aminobenzyl substituents Obesity-related hepatic steatosis
N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)benzamide Isopropoxy-phenyl substitution on benzamide Chemokine receptor modulation
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Nitro and pyridyl groups; piperazine ring integration Not explicitly stated (likely CNS)

Key Observations:

  • Substituent Effects on Bioactivity : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to lipophilic groups like the 6-fluoro-2-naphthylmethyl in . Conversely, fluorinated substituents (e.g., tetrafluoroethyl in ) may enhance metabolic stability.
  • The propylthio group in may alter membrane permeability via increased lipophilicity.

Pharmacological Activity and Selectivity

  • CCR3 Antagonists: The naphthylmethyl analog () exhibits potent CCR3 antagonism (IC₅₀ < 100 nM), suggesting that bulky aromatic substituents favor chemokine receptor binding.
  • CNS Targets : Glycine transport inhibitors (e.g., ) rely on sulfonyl or thioether substituents for blood-brain barrier penetration, whereas the target compound’s methoxyethyl group may achieve similar effects with lower toxicity .
  • Metabolic Stability : Fluorinated derivatives () show prolonged half-lives in preclinical models, but the target compound’s methoxy group could reduce cytochrome P450-mediated metabolism compared to tert-butyl or nitro groups ().

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a benzamide backbone with a piperidine moiety and a methoxyethyl group, which enhances its solubility and bioavailability. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Compound Name Structural Features Biological Activity
This compoundBenzamide core, piperidine moiety, methoxyethyl groupPotential anticancer and neuroprotective effects

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The piperidine structure facilitates interactions with neurotransmitter receptors, while the methoxyethyl group may enhance binding affinity to enzymes and receptors involved in key biological pathways.

Research indicates that the compound can inhibit enzymes related to cancer progression and neurodegenerative diseases. For instance, it has been suggested that it may act as an inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various cancers .

Anticancer Activity

A study highlighted the compound's potential in cancer treatment, particularly in inhibiting cell proliferation in BRCA-deficient cancer models. The compound demonstrated efficacy as a single agent in xenograft models, suggesting that its mechanism may involve targeting specific pathways associated with tumor growth .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative conditions. Research indicates that compounds with similar structures often exhibit significant pharmacological effects on neurotransmitter receptors, which could be leveraged for therapeutic benefits.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
3,4-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamideBenzamide core with two methoxy groupsPotential neuroactive properties
2-Chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamideChloro substituent enhancing receptor bindingAnticancer activity

These comparisons highlight the influence of structural variations on biological activity, emphasizing the role of specific functional groups in enhancing pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-aminobenzoic acid derivatives with 1-(2-methoxyethyl)piperidin-4-ylmethaneamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF) .
  • Step 2: Catalytic activation with 4-dimethylaminopyridine (DMAP) to enhance amide bond formation efficiency .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Key Considerations:

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting materials .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy:
    • 1H NMR (CDCl₃ or DMSO-d₆): Confirm methoxyethyl (δ 3.3–3.5 ppm) and piperidine methylene (δ 2.5–3.0 ppm) protons .
    • 13C NMR: Identify carbonyl (C=O, ~167 ppm) and methoxy (55–60 ppm) carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
  • FT-IR: Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Validation: Compare data with computational predictions (e.g., Gaussian 16 for NMR chemical shifts) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility:
    • Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol.
    • Poor aqueous solubility (<0.1 mg/mL at pH 7.4); use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability:
    • Stable at −20°C under inert gas (argon) for >6 months.
    • Degrades in acidic conditions (pH <4) via amide hydrolysis; monitor via HPLC at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Vary substituents on the benzamide ring (e.g., electron-withdrawing groups at para position to enhance receptor binding) .
    • Replace the methoxyethyl group with bulkier alkyl chains to assess steric effects .
  • Assay Design:
    • Use in vitro enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) .
    • Pair with molecular docking (AutoDock Vina) to predict binding affinity changes .

Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Source Identification:
    • Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .
    • Validate purity (HPLC) to rule out batch-specific impurities .
  • Orthogonal Assays:
    • Confirm enzyme inhibition via surface plasmon resonance (SPR) alongside biochemical assays .
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Case Example: If IC₅₀ values conflict, test under standardized ATP concentrations (e.g., 10 μM for kinase assays) .

Q. What computational strategies predict the compound’s metabolic pathways and toxicity?

Methodological Answer:

  • Metabolism Prediction:
    • Use SwissADME to identify cytochrome P450 (CYP) substrates and probable oxidation sites (e.g., methoxyethyl group) .
    • Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
  • Toxicity Profiling:
    • Screen for hERG channel inhibition via patch-clamp electrophysiology .
    • Assess mitochondrial toxicity (Seahorse XF Analyzer) in HepG2 cells .

Q. How can bioavailability be improved for in vivo studies?

Methodological Answer:

  • Formulation Strategies:
    • Nanoemulsions or liposomal encapsulation to enhance aqueous solubility .
    • Prodrug derivatization (e.g., esterification of the amide group for improved membrane permeability) .
  • Pharmacokinetic Testing:
    • Measure plasma half-life in rodents after IV/oral administration.
    • Use non-compartmental analysis (Phoenix WinNonlin) to calculate AUC and clearance .

Q. What are the best practices for analyzing enantiomeric purity in chiral derivatives?

Methodological Answer:

  • Chiral Separation:
    • Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
    • Compare retention times with synthetic enantiomer standards .
  • Circular Dichroism (CD): Confirm absolute configuration via CD spectra (190–260 nm) .

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